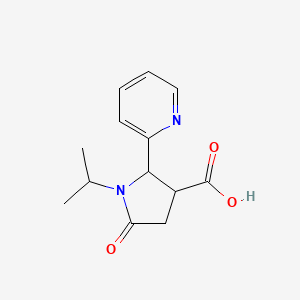

1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-propan-2-yl-2-pyridin-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(2)15-11(16)7-9(13(17)18)12(15)10-5-3-4-6-14-10/h3-6,8-9,12H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPGTPDRMJJFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable isopropyl-substituted precursor can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridine or pyrrolidine rings .

Scientific Research Applications

Functional Groups

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Isopropyl Group : Contributes to the compound's lipophilicity.

- Pyridin-2-yl Group : Enhances biological activity through receptor interactions.

- Carboxylic Acid Group : Provides acidic properties influencing solubility and reactivity.

Key Reactions

- Oxidation : Can introduce additional functional groups.

- Reduction : Converts keto groups to hydroxyls or reduces other functional groups.

- Substitution Reactions : Can introduce diverse functional groups leading to various derivatives.

Medicinal Chemistry

1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has several applications in medicinal chemistry, primarily due to its potential biological activities:

- Antiviral Activity : Studies suggest it may inhibit viral replication through interaction with viral enzymes or host cell pathways.

- Anticancer Properties : The compound is being investigated for its ability to modulate enzyme activities related to cancer cell proliferation.

- Antimicrobial Effects : Exhibits potential against various bacterial and fungal strains.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Cancer Research :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.

-

Viral Infections :

- Research focused on the compound's ability to inhibit specific viral enzymes has shown promising results, suggesting its application in antiviral drug development.

-

Antimicrobial Studies :

- Investigations into its antimicrobial properties revealed effectiveness against resistant bacterial strains, pointing towards its utility in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Research Findings and Limitations

Key Insights

- Bioactivity: Pyridine-containing derivatives (e.g., target compound) are prioritized in drug discovery for their ability to engage in diverse non-covalent interactions .

- Solubility: Methyl-substituted analogs (e.g., CAS 42346-68-9) exhibit higher aqueous solubility, making them suitable for intravenous formulations .

- Lipophilicity : Long alkyl chains (e.g., hexyl in CAS 116167-27-2) improve blood-brain barrier penetration but may increase toxicity risks .

Data Gaps

- No biological activity or pharmacokinetic data are available for the target compound or its analogs in the provided evidence.

- Physical properties (e.g., melting point, logP) are absent for CAS 1339159-33-9 and CAS 1219538-85-8, limiting direct comparisons .

Biological Activity

1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an isopropyl group, a pyridin-2-yl group, and a carboxylic acid functionality. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that the compound can inhibit specific enzymes involved in disease processes, such as:

- BACE-1 Inhibition : The compound has been shown to inhibit the BACE-1 enzyme, which plays a crucial role in the production of amyloid-beta peptides implicated in Alzheimer's disease. This inhibition occurs at sub-micromolar concentrations, indicating potent activity .

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity :

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties :

The compound has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. Its minimum inhibitory concentration (MIC) values indicate strong antimicrobial activity compared to standard antibiotics .

Anti-inflammatory Effects :

Studies suggest that derivatives of this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrrolidine derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine-2,5-dione | Anticancer and antimicrobial | Versatile scaffold for drug discovery |

| Indole derivatives | Antiviral and anticancer | Diverse biological activities |

| 1-Isopropyl-5-oxo-2-(pyridin-2-yl)... | Anticancer, antimicrobial, anti-inflammatory | Unique substitution pattern enhancing bioactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Alzheimer's Disease Research : In a study focused on neurodegenerative diseases, this compound was identified as a promising BACE-1 inhibitor, suggesting its role in reducing amyloid-beta accumulation .

- Cancer Therapeutics : A comparative study demonstrated that this compound exhibited greater cytotoxicity against cancer cell lines compared to existing chemotherapeutics, highlighting its potential as a lead compound for drug development .

- Antimicrobial Studies : The compound was tested against resistant bacterial strains, showing significant efficacy and lower MIC values than traditional antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.